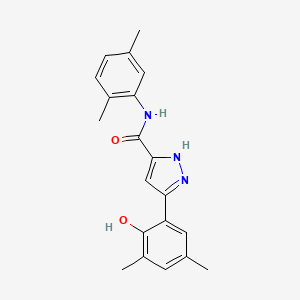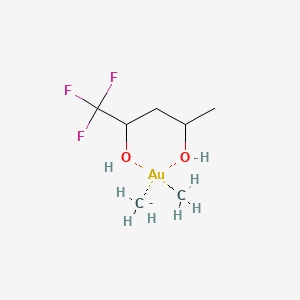![molecular formula C58H48N2O2 B14101698 (R)-2'-Benzyl-3-((E)-(((1S,2S)-2-((E)-(3-((R)-2-benzylnaphthalen-1-yl)-2-hydroxybenzylidene)amino)cyclohexyl)imino)methyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B14101698.png)
(R)-2'-Benzyl-3-((E)-(((1S,2S)-2-((E)-(3-((R)-2-benzylnaphthalen-1-yl)-2-hydroxybenzylidene)amino)cyclohexyl)imino)methyl)-[1,1'-binaphthalen]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) is a complex organic compound characterized by its unique chiral structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a cyclohexane ring, binaphthyl groups, and benzyl substituents, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) involves several steps. The starting materials typically include cyclohexane-1,2-diamine and binaphthyl derivatives. The synthetic route often involves the following steps:
Formation of the Cyclohexane-1,2-diylbis(azanediyl) Intermediate: This step involves the reaction of cyclohexane-1,2-diamine with appropriate reagents to form the intermediate.
Coupling with Binaphthyl Derivatives: The intermediate is then coupled with binaphthyl derivatives under specific reaction conditions, such as the presence of a base and a suitable solvent.
Introduction of Benzyl Groups:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Análisis De Reacciones Químicas
(1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
(1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chiral molecules play a crucial role.
Industry: It is used in the development of advanced materials and as a component in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar compounds to (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) include other chiral ligands and binaphthyl derivatives. Some examples are:
- (1R,2R)-1,2-Cyclohexanediylbis(methylene) dimethanesulfonate
- Cyclohexane, 1-ethenyl-1-methyl-2,4-bis (1-methylethenyl)-, [1S- (1α,2β,4β)]-
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) lies in its specific chiral configuration and the presence of both binaphthyl and benzyl groups, which contribute to its distinct properties and applications.
Propiedades
Fórmula molecular |
C58H48N2O2 |
|---|---|
Peso molecular |
805.0 g/mol |
Nombre IUPAC |
1-(2-benzylnaphthalen-1-yl)-3-[[(1S,2S)-2-[[3-(2-benzylnaphthalen-1-yl)-2-hydroxyphenyl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C58H48N2O2/c61-57-46(23-15-27-51(57)54-44(34-39-16-3-1-4-17-39)32-30-41-20-7-10-24-48(41)54)37-59-52-28-13-14-29-53(52)60-38-47-36-43-22-9-12-26-50(43)56(58(47)62)55-45(35-40-18-5-2-6-19-40)33-31-42-21-8-11-25-49(42)55/h1-12,15-27,30-33,36-38,52-53,61-62H,13-14,28-29,34-35H2/t52-,53-/m0/s1 |
Clave InChI |
LRQZQPHBBAQPHJ-BNLBYEDMSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)N=CC2=C(C(=CC=C2)C3=C(C=CC4=CC=CC=C43)CC5=CC=CC=C5)O)N=CC6=CC7=CC=CC=C7C(=C6O)C8=C(C=CC9=CC=CC=C98)CC1=CC=CC=C1 |
SMILES canónico |
C1CCC(C(C1)N=CC2=C(C(=CC=C2)C3=C(C=CC4=CC=CC=C43)CC5=CC=CC=C5)O)N=CC6=CC7=CC=CC=C7C(=C6O)C8=C(C=CC9=CC=CC=C98)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101632.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14101637.png)
![tetrapotassium;[(2S,3R,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14101645.png)
![1-(4-Tert-butylphenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101646.png)

![5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14101673.png)

![(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14101688.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B14101696.png)
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101709.png)
![7-Fluoro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101711.png)
